The Mechanistic Landscape of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: A Technical Guide for Researchers
The Mechanistic Landscape of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: A Technical Guide for Researchers
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its purine-isosteric nature. This allows it to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the mechanism of action of a specific derivative, 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one. Drawing upon the extensive research into the broader class of pyrazolopyrimidines, this document will primarily focus on its most probable role as a modulator of purine metabolism via the inhibition of xanthine oxidase. Furthermore, we will delve into other potential mechanisms of action, including protein kinase inhibition and anti-inflammatory pathways, reflecting the scaffold's inherent versatility. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biological activities and providing detailed experimental protocols for its investigation.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Purine Mimic with Therapeutic Potential
The pyrazolo[3,4-d]pyrimidine nucleus is structurally analogous to adenine, a fundamental component of nucleic acids and ATP.[1][2] This structural mimicry allows compounds based on this scaffold to function as competitive inhibitors for enzymes that recognize purines, most notably xanthine oxidase and a variety of protein kinases.[1][2][3] The therapeutic potential of this class of compounds is vast, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6]
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, the subject of this guide, is a member of this versatile family. While specific, in-depth studies on this particular molecule are emerging, its structural features strongly suggest a primary mechanism of action rooted in the inhibition of xanthine oxidase, an enzyme pivotal in purine catabolism and implicated in conditions like gout and hyperuricemia.[3][7]
Primary Mechanism of Action: Inhibition of Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in the metabolic pathway that converts purines into uric acid.[8] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[8] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition.[3] Therefore, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing these conditions.[7]
The structural similarity of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one to allopurinol, a clinically used xanthine oxidase inhibitor, and other potent pyrazolopyrimidine-based inhibitors like 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP), strongly supports the hypothesis that it acts as a competitive inhibitor of this enzyme.[3][9][10] These inhibitors typically bind to the molybdenum-pterin active site of the enzyme, preventing the substrate (hypoxanthine or xanthine) from binding and thereby blocking the production of uric acid.[8]
The Purine Catabolism Pathway and the Role of Xanthine Oxidase
The following diagram illustrates the purine catabolism pathway and the central role of xanthine oxidase, highlighting the point of inhibition by pyrazolopyrimidine-based compounds.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common method to determine the inhibitory potential of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one against xanthine oxidase.
Objective: To determine the IC50 value of the test compound for xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Test Compound (6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in 0.1 M potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of the test compound and allopurinol in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer
-
Test compound or control at various concentrations
-
Xanthine solution
-
-
Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.
-
-
Measurement:
-
Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Data Presentation:
| Compound | IC50 (µM)[3][9] | Inhibition Type[3] |
| 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | To be determined | Likely Competitive |
| Allopurinol | ~7.82 | Competitive |
| 4-Aminopyrazolo[3,4-d]pyrimidine | ~30.26 | Competitive |
| 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) | ~1.56 | Competitive |
Note: The IC50 values are approximate and can vary depending on the assay conditions.
Secondary and Potential Mechanisms of Action
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold suggests that 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one may exhibit other biological activities beyond xanthine oxidase inhibition.
Protein Kinase Inhibition
The structural resemblance of pyrazolo[3,4-d]pyrimidines to the adenine moiety of ATP makes them ideal candidates for targeting the ATP-binding site of protein kinases.[1][2] Numerous studies have demonstrated the potent inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against a wide range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as EGFR inhibitors for cancer therapy.[5][11]
-
Src and Abl Tyrosine Kinases: This class of compounds has shown efficacy as dual Src/Abl inhibitors, with potential applications in treating chronic myeloid leukemia.[12]
-
FMS-like Tyrosine Kinase 3 (FLT3): Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed as FLT3 inhibitors for acute myeloid leukemia.[13]
-
Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidine compounds, a related scaffold, have been identified as potent and selective inhibitors of Pim-1 kinase, a target in various cancers.[14]
The following diagram illustrates the general mechanism of competitive kinase inhibition by an ATP-mimetic compound.
Anti-inflammatory and Neuroprotective Effects
Recent research has uncovered novel mechanisms of action for pyrazolo[3,4-d]pyrimidines that extend beyond direct enzyme inhibition. One such mechanism involves the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[4]
A study on a novel pyrazolo[3,4-d]pyrimidine, KKC080096, demonstrated its ability to upregulate HO-1, leading to the suppression of pro-inflammatory mediators like nitric oxide and interleukin-1β.[4] This effect was mediated through the activation of the LKB1/AMPK and CaMKKbeta/AMPK pathways, as well as the Nrf2 pathway.[4] Given the structural similarities, it is plausible that 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one could exert similar effects.
Future Directions and Experimental Considerations
To fully elucidate the mechanism of action of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, a multi-faceted experimental approach is recommended:
-
Broad Kinase Profiling: Screen the compound against a panel of recombinant kinases to identify potential off-target effects or a primary kinase inhibitory mechanism.
-
Cell-Based Assays: Investigate the compound's effects on intracellular signaling pathways in relevant cell lines (e.g., cancer cell lines for kinase inhibition, immune cells for anti-inflammatory effects).
-
Structural Biology: Co-crystallize the compound with its primary target (e.g., xanthine oxidase or a specific kinase) to visualize the binding mode and guide further optimization.
-
In Vivo Studies: Evaluate the compound's efficacy and pharmacodynamic effects in relevant animal models of disease (e.g., a rodent model of hyperuricemia or a xenograft model for cancer).
Conclusion
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a promising molecule belonging to the therapeutically significant class of pyrazolopyrimidines. Based on extensive evidence from structurally related compounds, its primary mechanism of action is likely the competitive inhibition of xanthine oxidase. However, the inherent versatility of its core scaffold suggests the potential for a broader pharmacological profile, including the inhibition of various protein kinases and the modulation of anti-inflammatory pathways. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound.
References
-
The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(9), 3211-3219. [Link]
-
A Novel Pyrazolo[3,4- d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. (2022). Molecules and Cells, 45(3), 134-147. [Link]
-
Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. (2006). Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 71, S49-S54. [Link]
-
Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023). International Journal of Molecular Sciences, 24(7), 6419. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2021). Journal of Agricultural and Food Chemistry, 69(38), 11275-11286. [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Medicinal Chemistry, 14(7), 1316-1335. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2023). Molecules, 28(9), 3901. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(6), 692-697. [Link]
-
Xanthine oxidase inhibitor. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]
-
Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. (1988). Journal of Medicinal Chemistry, 31(1), 262-266. [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). Chemical Reviews, 114(10), 5259-5311. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2284-2300. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules, 28(19), 6981. [Link]
-
6-amino-1-methyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). Journal of Medicinal Chemistry, 60(14), 6210-6223. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1168-1177. [Link]
-
Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. (2021). Theranostics, 11(3), 1336-1353. [Link]
-
Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020). RSC Medicinal Chemistry, 11(10), 1168-1177. [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. (2020). RSC Medicinal Chemistry, 11(10), 1168-1177. [Link]
-
4-Amino-6-hydroxypyrazolo [3,4-d]pyrimidine (AHPP) conjugated PEG micelles: water soluble polymeric xanthine oxidase inhibitor. (2011). International Journal of Pharmaceutics, 421(2), 309-316. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. A Novel Pyrazolo[3,4- d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 6. Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor [thno.org]
- 7. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]
- 9. Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-6-hydroxypyrazolo [3,4-d]pyrimidine (AHPP) conjugated PEG micelles: water soluble polymeric xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 14. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
